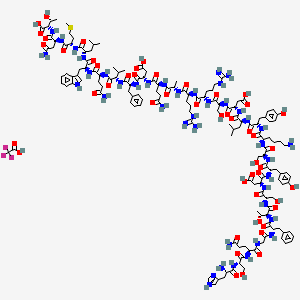

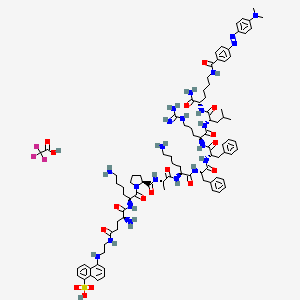

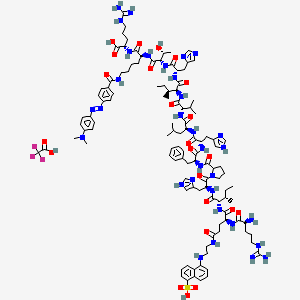

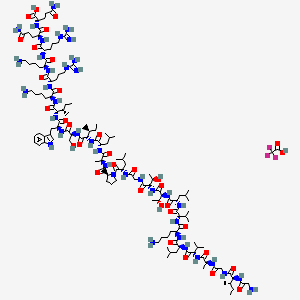

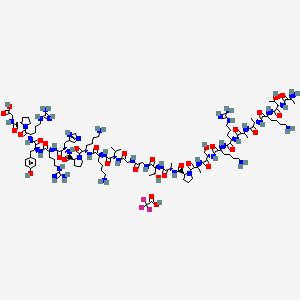

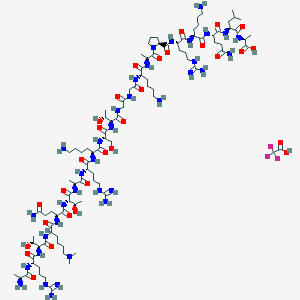

Renin Substrate 1 Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El sustrato fluorogénico de renina es un péptido sintético utilizado para medir la actividad de la renina, una enzima que desempeña un papel crucial en el sistema renina-angiotensina-aldosterona. Este sistema regula la presión arterial y el equilibrio de líquidos en el cuerpo. El sustrato está diseñado para emitir fluorescencia al ser escindido por la renina, lo que permite la cuantificación de la actividad de la renina en varias muestras biológicas .

Mecanismo De Acción

El mecanismo de acción del sustrato fluorogénico de renina implica su escisión por la renina en enlaces peptídicos específicos. La renina, una aspartíl proteasa, reconoce y se une al sustrato, catalizando la hidrólisis del enlace peptídico. Esto da como resultado la liberación de un fragmento fluorescente, que se puede medir para determinar la actividad de la renina .

Compuestos Similares:

Sustratos basados en angiotensinógeno: Estos sustratos también son escindidos por la renina, pero pueden diferir en sus propiedades de fluorescencia y sensibilidad.

Sustratos fluorogénicos con diferentes fluoróforos: Las variaciones en el fluoróforo pueden afectar la sensibilidad y los límites de detección del ensayo

Unicidad: El sustrato fluorogénico de renina es único por su alta especificidad para la renina y su capacidad de proporcionar una medida directa y cuantitativa de la actividad de la renina. Su diseño permite una detección rápida y sensible, lo que lo convierte en una herramienta valiosa tanto en entornos de investigación como clínicos .

Direcciones Futuras

The renin-angiotensin system, in which renin and its substrates play a crucial role, is a critical regulator of blood volume, electrolyte balance, and systemic vascular resistance . It is also involved in the pathogenesis of cardiac and renal disorders . The continued discovery of newer molecules in this system provides novel therapeutic targets to improve disease outcomes . Therefore, Renin Substrate 1 Trifluoroacetate, as a substrate for renin, may have potential implications in future research and therapeutic applications related to the renin-angiotensin system.

Análisis Bioquímico

Biochemical Properties

Renin Substrate 1 Trifluoroacetate interacts with the enzyme renin, an aspartic protease produced in the afferent glomerular arteriole . Renin catalyzes the cleavage of the N-terminal decapeptide from angiotensinogen to form angiotensin I . This interaction is highly specific and plays a significant role in the regulation of blood pressure .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the renin-angiotensin system. By serving as a substrate for renin, it contributes to the production of angiotensin I, a precursor to the potent vasoconstrictor angiotensin II . This can influence cell function by affecting blood pressure, cell signaling pathways, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with renin. Renin, an aspartic protease, cleaves the this compound to form angiotensin I . This is the first and rate-limiting step in the renin-angiotensin system, which ultimately leads to the production of angiotensin II, a potent vasoconstrictor .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the renin-angiotensin system. As a substrate for renin, it is involved in the initial step of the cascade, leading to the production of angiotensin I

Metabolic Pathways

This compound is involved in the renin-angiotensin system, a key metabolic pathway. Renin cleaves the this compound to form angiotensin I, the first step in this pathway .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La preparación del sustrato fluorogénico de renina generalmente implica la síntesis peptídica en fase sólida. Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El péptido se escinde luego de la resina y se purifica mediante cromatografía líquida de alto rendimiento .

Métodos de Producción Industrial: La producción industrial del sustrato fluorogénico de renina sigue rutas sintéticas similares pero a mayor escala. Se emplean sintetizadores de péptidos automatizados y sistemas de purificación a gran escala para garantizar un alto rendimiento y pureza. El producto final se liofiliza y se almacena en condiciones desecadas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El sustrato fluorogénico de renina se somete principalmente a escisión enzimática por la renina. Esta reacción es altamente específica e implica la hidrólisis de enlaces peptídicos dentro del sustrato .

Reactivos y Condiciones Comunes: La reacción enzimática generalmente ocurre en una solución tamponada a un pH óptimo para la actividad de la renina, generalmente alrededor de pH 8.0. Los reactivos comunes incluyen el propio sustrato, la enzima renina y un tampón adecuado como tris(hidroximetil)aminometano con cloruro de sodio .

Productos Principales: El producto principal de la reacción es un fragmento peptídico fluorescente, que se puede detectar y cuantificar utilizando espectroscopia de fluorescencia .

Aplicaciones Científicas De Investigación

El sustrato fluorogénico de renina se usa ampliamente en la investigación científica para estudiar la actividad de la renina y sus inhibidores. Se emplea en:

Bioquímica: Para investigar la cinética y la especificidad de la renina.

Farmacología: Para evaluar posibles inhibidores de la renina que podrían usarse para tratar la hipertensión.

Medicina: Para medir la actividad de la renina en muestras clínicas con fines diagnósticos.

Industria: En el desarrollo de kits de diagnóstico y análisis para la actividad de la renina

Comparación Con Compuestos Similares

Angiotensinogen-based substrates: These substrates are also cleaved by renin but may differ in their fluorescence properties and sensitivity.

Fluorogenic substrates with different fluorophores: Variations in the fluorophore can affect the sensitivity and detection limits of the assay

Uniqueness: Renin fluorogenic substrate is unique in its high specificity for renin and its ability to provide a direct and quantitative measure of renin activity. Its design allows for rapid and sensitive detection, making it a valuable tool in both research and clinical settings .

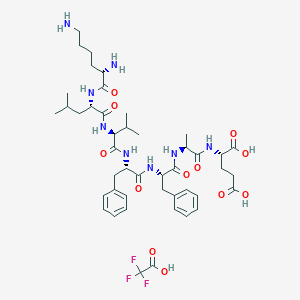

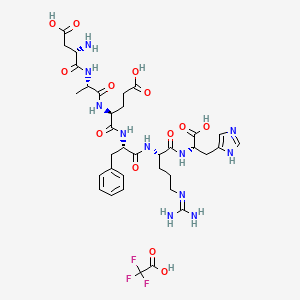

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Renin Substrate 1 Trifluoroacetate involves the protection of an amino acid, coupling with another amino acid, and deprotection to yield the final product.", "Starting Materials": [ "Fmoc-L-Leucine", "Fmoc-L-Valine", "Trifluoroacetic acid", "Diisopropylethylamine", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "Methanol", "Dichloromethane", "Ethyl acetate", "Triisopropylsilane", "Tetrabutylammonium fluoride" ], "Reaction": [ "Protect Fmoc-L-Leucine with Fmoc group using N,N-Dimethylformamide and Diisopropylethylamine", "Couple Fmoc-L-Leucine with Fmoc-L-Valine using N,N'-Dicyclohexylcarbodiimide and Diisopropylethylamine in Dichloromethane", "Deprotect Fmoc group using 20% piperidine in N,N-Dimethylformamide", "Treat with Trifluoroacetic acid to remove all remaining protecting groups", "Purify the product using a combination of Ethyl acetate and Methanol", "Treat with Triisopropylsilane and Tetrabutylammonium fluoride to obtain Renin Substrate 1 Trifluoroacetate" ] } | |

Número CAS |

791068-69-4 |

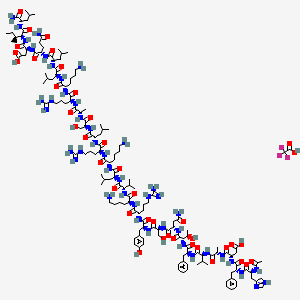

Fórmula molecular |

C109H156N32O21S |

Peso molecular |

2282.7 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C109H156N32O21S/c1-12-63(7)90(135-96(147)79(126-94(145)76(110)28-21-45-121-108(111)112)42-43-88(143)119-48-47-118-77-30-19-27-75-74(77)26-20-33-87(75)163(160,161)162)104(155)133-85(54-72-57-117-60-125-72)106(157)141-49-23-32-86(141)101(152)131-82(51-66-24-15-14-16-25-66)97(148)130-83(52-70-55-115-58-123-70)98(149)129-81(50-61(3)4)99(150)134-89(62(5)6)102(153)136-91(64(8)13-2)103(154)132-84(53-71-56-116-59-124-71)100(151)137-92(65(9)142)105(156)127-78(95(146)128-80(107(158)159)31-22-46-122-109(113)114)29-17-18-44-120-93(144)67-34-36-68(37-35-67)138-139-69-38-40-73(41-39-69)140(10)11/h14-16,19-20,24-27,30,33-41,55-65,76,78-86,89-92,118,142H,12-13,17-18,21-23,28-29,31-32,42-54,110H2,1-11H3,(H,115,123)(H,116,124)(H,117,125)(H,119,143)(H,120,144)(H,126,145)(H,127,156)(H,128,146)(H,129,149)(H,130,148)(H,131,152)(H,132,154)(H,133,155)(H,134,150)(H,135,147)(H,136,153)(H,137,151)(H,158,159)(H4,111,112,121)(H4,113,114,122)(H,160,161,162)/t63-,64-,65+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-,92-/m0/s1 |

Clave InChI |

OXWQVBKLGGDRTN-CHHGKBFYSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5C=NC=N5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

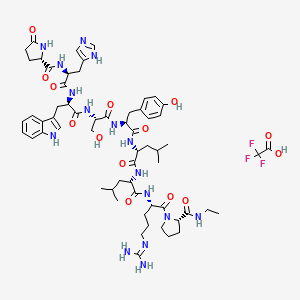

![(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B6295784.png)

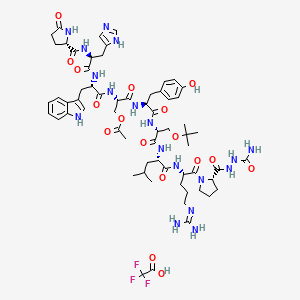

![(2R)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B6295794.png)